molecular formula C9H12ClN B3301072 2,3-Dihydro-1h-inden-5-amine hydrochloride CAS No. 90609-55-5

2,3-Dihydro-1h-inden-5-amine hydrochloride

Cat. No.: B3301072
CAS No.: 90609-55-5
M. Wt: 169.65 g/mol
InChI Key: CSKOBSJNKCXVKH-UHFFFAOYSA-N
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Description

2,3-Dihydro-1h-inden-5-amine hydrochloride is an organic compound that is used as a reagent in the synthetic preparation of quinolinone compounds and its formulations in combination with corticosteroids for the treatment of airway disorders . It is also used as an intermediate in the synthesis of crucial drugs .


Synthesis Analysis

The synthesis of this compound involves several steps. The most direct method for the preparation of this compound is the Tscherniac-Einhorn reaction of indoline with commercially available 2- (hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst . This is followed by hydrolysis of phthalimido to the amino group .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C9H12ClN . The InChI code for this compound is 1S/C9H11N.ClH/c10-9-6-5-7-3-1-2-4-8 (7)9;/h1-4,9H,5-6,10H2;1H/t9-;/m0./s1 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis Techniques : The compound is used in efficient and economical synthesis processes. For example, Prashad et al. (2006) described an efficient six-step synthesis of a derivative, 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, starting from 2-aminoindan. This synthesis involves sequential regioselective Friedel−Crafts acetylations and hydrogenations, yielding a 49% overall yield and introducing two ethyl groups at specific positions (Prashad et al., 2006).

  • Metabolic Fate Studies : Research has been conducted to understand the metabolism of related substances. For instance, Manier et al. (2019) studied the in vitro and in vivo metabolism of 2-aminoindane (a related compound), revealing interesting details about its metabolic transformations, which can be crucial in pharmacology and toxicology (Manier et al., 2019).

  • Pharmacological Characterization : The compound and its derivatives have been used in pharmacological studies. Di Stefano et al. (2005) synthesized derivatives of 2,3-dihydro-1H-inden-5-amine and characterized them as D2-like dopamine receptor agonists. These studies contribute to understanding the potential therapeutic uses of these compounds (Di Stefano et al., 2005).

Molecular and Structural Analysis

  • Structural Analysis : Detailed molecular structure and vibrational studies have been conducted on 2,3-dihydro-1H-inden-5-amine and its derivatives. Prasad et al. (2010) used density functional theory calculations to determine the equilibrium geometries and harmonic frequencies of 2,3-dihydro-1H-inden and its derivatives. Such studies are crucial for understanding the chemical and physical properties of these compounds (Prasad et al., 2010).

Applications in Chemical Synthesis

  • Polymerizable Molecules Synthesis : The compound is instrumental in generating diverse polymerizable molecules. Watanabe et al. (2010) demonstrated the use of 2,3-dihydro-1H-indene derivatives in catalytic [2 + 2 + 2] cycloaddition reactions, yielding various polymerizable molecules with a 2,3-dihydro-1H-indene core structure. This research opens up avenues for developing new materials and polymers (Watanabe et al., 2010).

Safety and Hazards

2,3-Dihydro-1h-inden-5-amine hydrochloride is considered hazardous. It is harmful if swallowed and can cause skin and eye irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .

Properties

IUPAC Name

2,3-dihydro-1H-inden-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N.ClH/c10-9-5-4-7-2-1-3-8(7)6-9;/h4-6H,1-3,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKOBSJNKCXVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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